4-Iodo-3-methyl-1,1'-biphenyl
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Overview
Description
4-Iodo-3-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom attached to the fourth position and a methyl group attached to the third position of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Iodo-3-methyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods: Industrial production of 4-Iodo-3-methyl-1,1’-biphenyl can be achieved through large-scale Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic substitution: This reaction involves the replacement of the iodine atom with other electrophiles, such as bromine or chlorine, under specific conditions.
Nucleophilic substitution: The iodine atom can be replaced by nucleophiles like hydroxide or amine groups.
Oxidation and reduction: The compound can undergo oxidation to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions:
Electrophilic substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Electrophilic substitution: Products like 4-bromo-3-methyl-1,1’-biphenyl or 4-chloro-3-methyl-1,1’-biphenyl.
Nucleophilic substitution: Products like 4-hydroxy-3-methyl-1,1’-biphenyl or 4-amino-3-methyl-1,1’-biphenyl.
Oxidation: Products like 4-iodo-3-methylbiphenyl-4’-carboxylic acid.
Scientific Research Applications
Chemistry: 4-Iodo-3-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex biphenyl derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: In biological research, this compound is used to study the metabolism of iodinated aromatic compounds. It has been employed as a model compound to investigate the in vivo metabolism and excretion pathways in animal studies .
Industry: In the industrial sector, 4-Iodo-3-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its unique chemical properties make it suitable for applications in electronic devices and display technologies .
Mechanism of Action
The mechanism of action of 4-Iodo-3-methyl-1,1’-biphenyl primarily involves its ability to undergo electrophilic and nucleophilic substitution reactions. The iodine atom attached to the benzene ring is a good leaving group, making the compound reactive towards various electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Iodobiphenyl: Similar structure but lacks the methyl group at the third position.
3-Methyl-1,1’-biphenyl: Similar structure but lacks the iodine atom at the fourth position.
4-Bromo-3-methyl-1,1’-biphenyl: Similar structure but has a bromine atom instead of an iodine atom.
Uniqueness: 4-Iodo-3-methyl-1,1’-biphenyl is unique due to the presence of both an iodine atom and a methyl group on the biphenyl structure. This combination of substituents imparts distinct chemical properties, making it versatile for various synthetic and industrial applications .
Properties
Molecular Formula |
C13H11I |
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Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-2-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FGSITFCRECUDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)I |
Origin of Product |
United States |
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